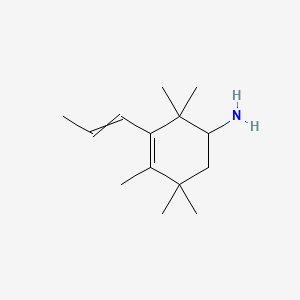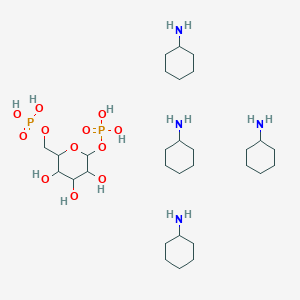![molecular formula C23H24O11 B13391115 Cirsitakaoside pound>>2-[4-(b-D-Glucopyranosyloxy)phenyl]-5-hydroxy-6,7-dimethoxy-4H-1-Benzopyran-4-one; 5,4-Dihydroxy-6,7-dimethoxyflavone 4-O-b-D-glucoside](/img/structure/B13391115.png)
Cirsitakaoside pound>>2-[4-(b-D-Glucopyranosyloxy)phenyl]-5-hydroxy-6,7-dimethoxy-4H-1-Benzopyran-4-one; 5,4-Dihydroxy-6,7-dimethoxyflavone 4-O-b-D-glucoside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cirsimarin is a naturally occurring flavonoid compound found in various plants such as Cirsium japonicum, Scoparia dulcis, and Microtea debilis. It is known for its potent antilipogenic, antioxidant, and anti-inflammatory properties . Cirsimarin has been studied for its potential therapeutic applications, particularly in the treatment of obesity and metabolic disorders .
准备方法
Synthetic Routes and Reaction Conditions: Cirsimarin can be extracted from plant sources using optimized extraction conditions. The extraction process involves using a solvent such as 70% ethanol, with an extraction time of 4 hours and a solid-to-solvent ratio of 1:20 . The extracted flavonoids, including cirsimarin, are then purified using techniques such as high-performance liquid chromatography (HPLC) .
Industrial Production Methods: Industrial production of cirsimarin involves large-scale extraction from plant materials, followed by purification using advanced chromatographic techniques. The process is optimized to maximize the yield of cirsimarin while maintaining its purity and bioactivity .
化学反应分析
Types of Reactions: Cirsimarin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in the reactions involving cirsimarin include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes .
Major Products Formed: The major products formed from the reactions involving cirsimarin include its oxidized and reduced derivatives, which may exhibit enhanced or altered biological activities. These derivatives are often studied for their potential therapeutic applications .
科学研究应用
Cirsimarin has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, cirsimarin is studied for its antioxidant and anti-inflammatory properties . In biology, it is investigated for its role in inhibiting fat deposition and promoting lipolysis . In medicine, cirsimarin is explored for its potential in treating obesity, diabetes, and other metabolic disorders . Additionally, cirsimarin is used in the development of natural products and nutraceuticals .
作用机制
Cirsimarin exerts its effects through various molecular targets and pathways. It functions as an adenosine antagonist at the adenosine-A1 receptor, inhibiting the binding of adenosine and reducing its effects on heart rate and blood pressure . Cirsimarin also triggers lipid mobilization within adipose cells through the phosphorylation of adenosine 3’,5’-cyclic monophosphate-dependent protein kinase A and activation of lipolysis . These mechanisms contribute to its antilipogenic and anti-obesity effects .
相似化合物的比较
Cirsimarin is often compared with other flavonoids such as cirsimaritin and hispidulin. While all three compounds exhibit antioxidant and anti-inflammatory properties, cirsimarin is unique in its potent antilipogenic activity . Cirsimaritin and hispidulin also have distinct biological activities, such as hepatoprotection and anticancer effects . The structural differences between these compounds contribute to their unique properties and potential therapeutic applications .
List of Similar Compounds:- Cirsimaritin
- Hispidulin
- Acteoside
Cirsimarin stands out due to its strong antilipogenic activity and potential for treating obesity and metabolic disorders .
属性
IUPAC Name |
5-hydroxy-6,7-dimethoxy-2-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O11/c1-30-15-8-14-17(19(27)22(15)31-2)12(25)7-13(33-14)10-3-5-11(6-4-10)32-23-21(29)20(28)18(26)16(9-24)34-23/h3-8,16,18,20-21,23-24,26-29H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RETJLKUBHXTIGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![7-hydroxy-6-methoxy-8-[3,4,5-trihydroxy-6-(hydroxymethyl)(2H-3,4,5,6-tetrahydr opyran-2-yl)oxy]chromen-2-one](/img/structure/B13391032.png)
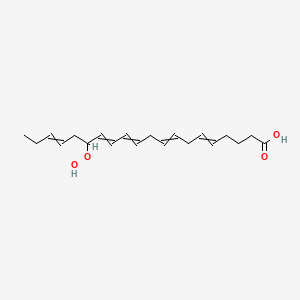

![2-[(1,3-dioxo-2-isoindolyl)methyl]-N,N-diethyl-1-phenyl-1-cyclopropanecarboxamide](/img/structure/B13391052.png)
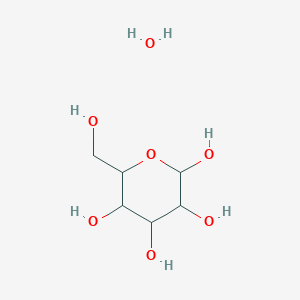
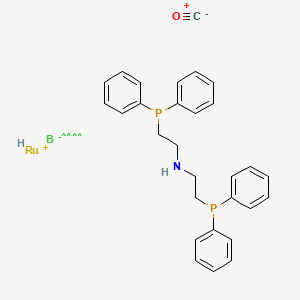
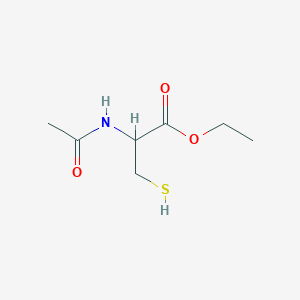
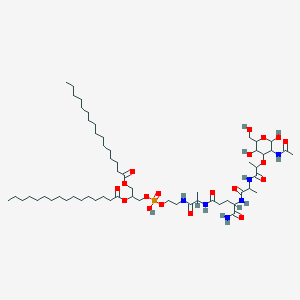
![(2S)-2-{[(benzyloxy)carbonyl]amino}-6-[(propan-2-yl)amino]hexanoic acid](/img/structure/B13391085.png)
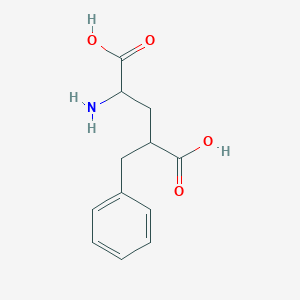
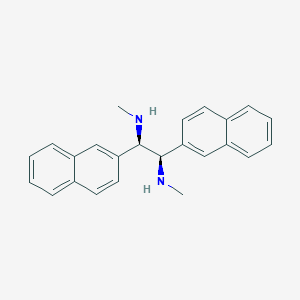
![(1R,9S)-7,11-diazatricyclo[7.3.1.0(2),]trideca-2,4-dien-6-one hydrochloride](/img/structure/B13391108.png)
